molecular formula C38H41OP B15179499 2-(6-methylheptyl)phenolate;tetraphenylphosphanium CAS No. 94481-65-9

2-(6-methylheptyl)phenolate;tetraphenylphosphanium

Cat. No.: B15179499
CAS No.: 94481-65-9
M. Wt: 544.7 g/mol
InChI Key: VYPQMQJRYHUVSO-UHFFFAOYSA-M
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Description

2-(6-methylheptyl)phenolate;tetraphenylphosphanium is a complex organic compound that combines a phenolate ion with a tetraphenylphosphanium cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methylheptyl)phenolate;tetraphenylphosphanium typically involves the reaction of 2-(6-methylheptyl)phenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-methylheptyl)phenolate;tetraphenylphosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-methylheptyl)phenolate;tetraphenylphosphanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Used in the production of polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of 2-(6-methylheptyl)phenolate;tetraphenylphosphanium involves the interaction of the phenolate ion with various molecular targets. The phenolate ion can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The tetraphenylphosphanium cation can stabilize the phenolate ion, enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-methylheptyl)phenolate;tetraphenylphosphanium is unique due to the combination of the phenolate ion and the tetraphenylphosphanium cation. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and stability, making it valuable in various applications .

Properties

CAS No.

94481-65-9

Molecular Formula

C38H41OP

Molecular Weight

544.7 g/mol

IUPAC Name

2-(6-methylheptyl)phenolate;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.C14H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h1-20H;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1

InChI Key

VYPQMQJRYHUVSO-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCC1=CC=CC=C1[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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